molecular formula C9H9FN2O2 B2414447 (3-Fluoropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone CAS No. 1497477-22-1

(3-Fluoropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone

Cat. No. B2414447
CAS RN: 1497477-22-1
M. Wt: 196.181
InChI Key: SWTAKHLFOONFTN-UHFFFAOYSA-N
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Description

The compound “(3-Fluoropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a fluoropyridine ring and an azetidine ring. The fluoropyridine ring contributes unique physicochemical properties due to the presence of the strong electron-withdrawing fluorine substituent . The azetidine ring, being a saturated four-membered ring with a nitrogen atom, could contribute to the stereochemistry of the molecule .

properties

IUPAC Name

(3-fluoropyridin-4-yl)-(3-hydroxyazetidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O2/c10-8-3-11-2-1-7(8)9(14)12-4-6(13)5-12/h1-3,6,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWTAKHLFOONFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=NC=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Fluoropyridine-4-carbonyl)azetidin-3-ol

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